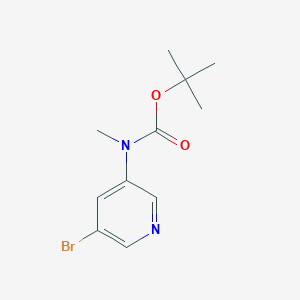
2,6-Dichloro-3-(trimethylstannyl)pyridine
Overview
Description
2,6-Dichloro-3-(trimethylstannyl)pyridine is an organotin compound with the molecular formula C8H11Cl2NSn. It is a derivative of pyridine, where the 2 and 6 positions are substituted with chlorine atoms, and the 3 position is substituted with a trimethylstannyl group. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-(trimethylstannyl)pyridine typically involves the stannylation of 2,6-dichloropyridine. One common method is the reaction of 2,6-dichloropyridine with trimethyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-(trimethylstannyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides.
Coupling Reactions: The trimethylstannyl group can participate in cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alkoxides, and other nucleophiles. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Coupling Reactions: The Stille coupling reaction involves the use of palladium catalysts and organohalides.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the chlorine atoms.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules formed through carbon-carbon bond formation.
Scientific Research Applications
2,6-Dichloro-3-(trimethylstannyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its ability to undergo coupling reactions makes it valuable in the construction of biaryl compounds and other structures.
Biology: It can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs or therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,6-Dichloro-3-(trimethylstannyl)pyridine exerts its effects depends on the specific reaction it is involved in. In coupling reactions, the trimethylstannyl group acts as a nucleophile, participating in the formation of carbon-carbon bonds through the transmetalation step in the presence of a palladium catalyst. This process involves the transfer of the trimethylstannyl group to the palladium center, followed by reductive elimination to form the desired product .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: Lacks the trimethylstannyl group and is less reactive in coupling reactions.
3-(Trimethylstannyl)pyridine: Lacks the chlorine substituents, which can affect its reactivity and the types of reactions it can undergo.
2,6-Dibromo-3-(trimethylstannyl)pyridine: Similar structure but with bromine atoms instead of chlorine, which can influence its reactivity and the conditions required for reactions.
Uniqueness
2,6-Dichloro-3-(trimethylstannyl)pyridine is unique due to the presence of both chlorine and trimethylstannyl groups, which provide it with distinct reactivity patterns. The chlorine atoms allow for substitution reactions, while the trimethylstannyl group enables coupling reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(2,6-dichloropyridin-3-yl)-trimethylstannane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N.3CH3.Sn/c6-4-2-1-3-5(7)8-4;;;;/h1-2H;3*1H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDQQBNYGYNPTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=C(N=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701271837 | |
| Record name | 2,6-Dichloro-3-(trimethylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701271837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148493-35-0 | |
| Record name | 2,6-Dichloro-3-(trimethylstannyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148493-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-3-(trimethylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701271837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-butyl N-[2-(4-methylanilino)-2-oxoethyl]carbamate](/img/structure/B7946968.png)
![benzyl N-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B7946969.png)
![benzyl N-{[(3,5-dimethylphenyl)carbamoyl]methyl}carbamate](/img/structure/B7946970.png)
![N,N-Dimethyl-2-(1-methyl-2-oxo-3-phenyl-1,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B7946991.png)



![4-chloro-5H-pyrrolo[2,3-c]pyridine](/img/structure/B7947020.png)
![1-[1-(3-Chloropropyl)piperidin-4-yl]ethanol](/img/structure/B7947024.png)
